molecular formula C8H8N2O3 B1329934 Isonicotinylglycine CAS No. 2015-20-5

Isonicotinylglycine

Cat. No.: B1329934
CAS No.: 2015-20-5
M. Wt: 180.16 g/mol
InChI Key: HKCLSDCBERVTCT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Isonicotinylglycine can be synthesized through the reaction of isoniazid with glycine. The reaction typically involves the use of a suitable solvent and may require heating to facilitate the formation of the desired product . The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of this compound.

Industrial Production Methods: High-performance liquid chromatography can be employed to purify the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: Isonicotinylglycine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule, such as the carboxyl and amide groups .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isonicotinic acid derivatives, while reduction can produce reduced forms of this compound .

Mechanism of Action

The mechanism of action of isonicotinylglycine involves its role as a metabolite of isoniazid. Isoniazid is converted to this compound in the body through enzymatic reactions. This conversion involves the acetylation of isoniazid to form acetylisoniazid, which is then hydrolyzed to produce this compound . The compound interacts with various enzymes and proteins, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(pyridine-4-carbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-7(12)5-10-8(13)6-1-3-9-4-2-6/h1-4H,5H2,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCLSDCBERVTCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942194
Record name N-(Pyridine-4-carbonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2015-20-5
Record name Isonicotinylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2015-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isonicotinuric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002015205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Pyridine-4-carbonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(pyridin-4-yl)formamido]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name Isonicotinylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041912
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is isonicotinylglycine formed in the body?

A: this compound is a major metabolite of isoniazid (INH). Following INH ingestion, it undergoes metabolism primarily in the liver. One of the metabolic pathways involves acetylation of INH to acetylisoniazid, followed by hydrolysis to isonicotinic acid. Isonicotinic acid then conjugates with glycine to form this compound. [, ]

Q2: Why is monitoring this compound levels in urine useful in tuberculosis treatment?

A: Measuring this compound, along with isonicotinic acid, in urine provides a sensitive method for monitoring INH ingestion. [] This is particularly important for ensuring patient compliance with INH therapy, which is crucial for effective tuberculosis treatment. [, ] Studies have demonstrated that reliably positive results can be obtained up to 24 hours after ingesting even small doses (100 mg) of INH. [, ]

Q3: Can the presence of this compound in urine be used to monitor compliance with other drugs?

A: Yes, due to its reliable detection and metabolic characteristics, isoniazid, and consequently the presence of its metabolites like this compound in urine, can be used as a marker to assess compliance with other medications. [, ] Research suggests its potential use in monitoring drugs taken daily, twice daily, or thrice daily. [] Studies have explored incorporating small, safe doses of isoniazid into formulations of other drugs like dapsone, thiacetazone, ethionamide, prothionamide, and oxprenolol to monitor patient adherence. []

Q4: Are there alternative methods to monitor INH ingestion besides measuring this compound levels?

A: While measuring urinary this compound is a well-established method, other techniques can be employed to monitor INH intake. One approach involves directly measuring INH and its metabolites, including acetylisoniazid, hydrazine, and acetylhydrazine, in urine using a more complex HPLC method involving derivatization and a gradient mobile phase system. [] This method offers a comprehensive view of INH metabolism but may be more resource-intensive. []

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